Cas no 1806782-08-0 (5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine)

5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine
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- Inchi: 1S/C7H7F2IN2/c8-7(9)6-5(10)1-4(2-11)3-12-6/h1,3,7H,2,11H2
- InChI Key: JCDSLEQHOLDOQH-UHFFFAOYSA-N
- SMILES: IC1=CC(=CN=C1C(F)F)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 1
- Topological Polar Surface Area: 38.9
5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029077048-500mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine |
1806782-08-0 | 97% | 500mg |
$863.90 | 2022-03-31 | |
Alichem | A029077048-250mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine |
1806782-08-0 | 97% | 250mg |
$484.80 | 2022-03-31 | |
Alichem | A029077048-1g |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine |
1806782-08-0 | 97% | 1g |
$1,564.50 | 2022-03-31 |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine
Comprehensive Overview of 5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine (CAS No. 1806782-08-0)
In the realm of pharmaceutical and agrochemical research, 5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine (CAS No. 1806782-08-0) has emerged as a compound of significant interest. This heterocyclic derivative, characterized by its unique difluoromethyl and iodopyridine moieties, is widely explored for its potential applications in drug discovery and material science. Researchers are particularly drawn to its structural versatility, which enables modifications for targeted biological activity. The compound's aminomethyl group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The growing demand for fluorinated compounds in modern therapeutics has propelled the study of 5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine. Fluorination is a key strategy in drug design, as it often improves metabolic stability and bioavailability. With the rise of precision medicine and small-molecule inhibitors, this compound's relevance is underscored by its potential to address challenges in kinase inhibition and enzyme modulation. Recent publications highlight its utility in developing next-generation pharmaceuticals, aligning with trends in personalized healthcare.
From a synthetic perspective, the iodopyridine core of this compound offers exceptional opportunities for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, a topic frequently searched by chemists in AI-driven retrosynthesis tools. The compound's difluoromethyl group also attracts attention due to its role in mimicking bioactive motifs, a hot topic in medicinal chemistry forums and patent literature.
Environmental and regulatory considerations are increasingly shaping compound development. 5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine is designed with green chemistry principles in mind, minimizing hazardous byproducts. This aligns with global searches for sustainable synthetic routes and eco-friendly intermediates. Its stability under physiological conditions further makes it a candidate for bioconjugation studies, a trending area in diagnostic probe development.
In material science, the compound's electron-deficient pyridine ring contributes to applications in organic electronics and catalysis. As industries explore advanced functional materials, this derivative's role in ligand design for transition-metal complexes is gaining traction. Such applications are frequently queried in nanotechnology databases, reflecting interdisciplinary interest.
To summarize, 5-(Aminomethyl)-2-(difluoromethyl)-3-iodopyridine (CAS No. 1806782-08-0) represents a multifaceted tool for researchers. Its synergy with cutting-edge drug discovery, sustainable synthesis, and material innovation ensures its prominence in scientific discourse. For those investigating structure-activity relationships or heterocyclic building blocks, this compound offers a compelling case study in modern chemical research.
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